molecular formula C21H27N3O3S B2964134 N1-(4-methylbenzyl)-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide CAS No. 863017-13-4

N1-(4-methylbenzyl)-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide

Cat. No.: B2964134
CAS No.: 863017-13-4
M. Wt: 401.53
InChI Key: IJRQGJOTYOVKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-methylbenzyl)-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide is a useful research compound. Its molecular formula is C21H27N3O3S and its molecular weight is 401.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on heterocyclic compounds, including those containing morpholine and thiophene moieties, focuses on the synthesis of new derivatives with potential biological activities. For example, the synthesis of new heterocyclic compounds based on n-benzyl(heptyl)-3-benzyl(heptyl)amino-4hydroxybutanamide has been explored, demonstrating the preparation of derivatives like 1, 3-oxazolidine and 1,2,3-oxathiazolidin-2-one, which have been studied for their biological activities (Tlekhusezh, Badovskaya, & Tyukhteneva, 1996).

Photophysical Characterization

The photophysical properties of compounds containing morpholine units have been characterized, providing insights into their absorption spectra and emission properties. This is exemplified by the study on 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, which offered valuable information on its structure and photophysical behavior (Chin, Phipps, Fronczek, & Isovitsch, 2010).

Gastrokinetic Activity

Compounds structurally similar to the one have been evaluated for their gastrokinetic activity, indicating their potential use in treating gastrointestinal motility disorders. For instance, novel benzamides, including morpholine derivatives, have been synthesized and shown to possess significant gastrokinetic activity, highlighting their therapeutic potential (Kato, Morie, Yoshida, & Matsumoto, 1992).

Inhibitor Design

The design of inhibitors targeting specific enzymes or receptors is a significant area of research for compounds with morpholine and thiophene groups. These compounds have been investigated for their inhibitory activities against various targets, including glucocerebroside synthetase and nucleoside transport proteins, suggesting their potential in drug development for treating diseases like cancer and neurological disorders (Inokuchi & Radin, 1987); (Tromp, Spanjersberg, von Frijtag Drabbe Künzel, & IJzerman, 2005).

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-N'-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-15-5-7-17(8-6-15)14-22-20(25)21(26)23-16(2)19(18-4-3-13-28-18)24-9-11-27-12-10-24/h3-8,13,16,19H,9-12,14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRQGJOTYOVKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC(C)C(C2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.